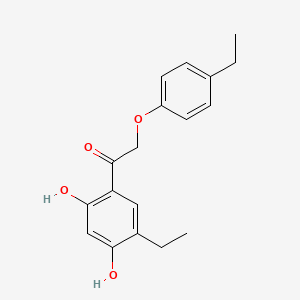![molecular formula C18H17ClF2N2O2 B5782088 (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5782088.png)
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone is a complex organic compound that features a combination of chloro, difluoro, and methoxy functional groups attached to a phenyl ring, along with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4,5-difluoroaniline with 3-methoxybenzoyl chloride under basic conditions to form an intermediate.
Piperazine Introduction: The intermediate is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can result in the formation of various substituted derivatives.
Scientific Research Applications
(2-Chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which (2-chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4,5-difluorophenyl)(2,2,3,3-tetramethylcyclopropyl)methanone
- (2-Chloro-4,5-difluorophenyl)(2,3,4-trifluorophenyl)methanone
Uniqueness
Compared to similar compounds, (2-chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazino]methanone is unique due to the presence of the piperazine moiety and the methoxy group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2/c1-25-13-4-2-3-12(9-13)22-5-7-23(8-6-22)18(24)14-10-16(20)17(21)11-15(14)19/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWFJKFDBMEFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
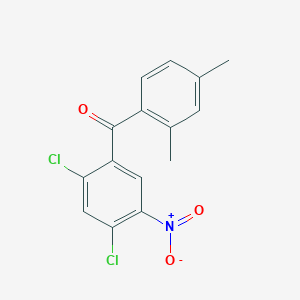
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
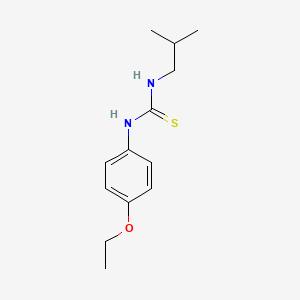
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B5782038.png)
![4,7-DIMETHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5782046.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
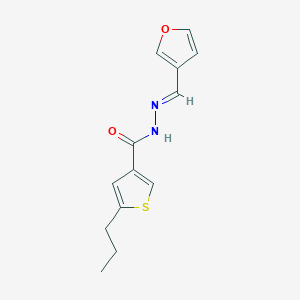
![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B5782101.png)
![5-[(4-chlorophenyl)methoxy]-2-(4-phenoxy-1H-pyrazol-5-yl)phenol](/img/structure/B5782105.png)
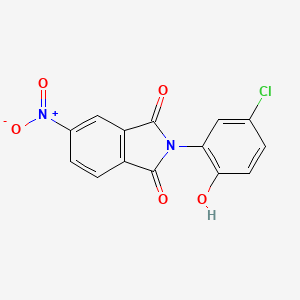
![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)
